molecular formula C12H15NO2 B8679389 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 850198-45-7

4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B8679389
CAS No.: 850198-45-7
M. Wt: 205.25 g/mol
InChI Key: OHZZXZLXHIEZBD-UHFFFAOYSA-N
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Description

4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound belonging to the oxazine family Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method is efficient and yields the desired heterocycle under mild reaction conditions. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

850198-45-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4,4-diethyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C12H15NO2/c1-3-12(4-2)9-7-5-6-8-10(9)13-11(14)15-12/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

OHZZXZLXHIEZBD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC(=O)O1)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-amino-benzoate (15.1 grams (g), 100 millimoles (mmol)) in dry THF (200 milliliters (mL)) was treated at −78° C. under nitrogen with a solution of ethylmagnesium bromide in ether (3.0 M, 133 mL, 399 mmol). The reaction mixture was slowly warmed to ambient temperature, kept stirring for 2 hours under nitrogen and then poured into a cold 1 N aqueous hydrochloride solution (500 mL). The mixture was neutralized with aqueous 1 N sodium hydroxide solution and ethyl acetate (500 mL) was added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine and dried (MgSO4). After removal of solvent in vacuo, the residue was taken up in anhydrous THF (200 mL) and used in the next step without further purification. To this solution was added 1,1′-carbonyldiimidazole (23.25 g, 150 mmol) under nitrogen. The reaction solution was heated at 50° C. overnight. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate (100 mL). The solution washed with 1N aqueous hydrochloride solution (2×40 mL), brine (20 mL), and dried with MgSO4. After removal of solvent in vacuo, the residue was triturated with diethyl ether to give the title compounds as white solid (14.8 g, 72%, mp 159-160° C.). 1H NMR (CDCl3): δ 8.40 (s, 1H), 7.22 (td, J=7.3, 1.6 Hz, 1H), 7.05 (td, J=7.8, 1.0 Hz, 1H), 7.02 (dd, J=7.7, 1.3 Hz, 1H), 6.80 (d, J=7.7 Hz, 1H), 1.98 (m, 4H), 0.89 (t, J=7.3 Hz, 6H); MS (EI) m/z 205; Anal. calcd for C12H15NO2: C, 70.22; H, 7.37; N, 6.82. Found: C, 69.88; H, 6.99; N, 6.31.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.25 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
72%

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